1-(Cyclopropylmethyl)piperazin-2-one
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Overview
Description
1-(Cyclopropylmethyl)piperazin-2-one is an organic compound with the molecular formula C8H14N2O. It features a piperazine ring substituted with a cyclopropylmethyl group and a carbonyl group at the second position.
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
It is involved in the preparation of n-substituted piperazinopyridylsteroid derivatives as abiraterone analogs that inhibit growth and induce pro-apoptosis in human hormone-independent prostate cancer cell lines .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives, which include 1-(Cyclopropylmethyl)piperazin-2-one, have shown a wide range of biological activities . For instance, they have been used in the synthesis of N-substituted piperazinopyridylsteroid derivatives as abiraterone analogs that inhibit growth and induce pro-apoptosis in human hormone-independent prostate cancer cell lines .
Cellular Effects
Molecular Mechanism
It is known that piperazin-2-ones can be synthesized through a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) process . This process involves the use of commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions . The characterization of drug metabolizing enzymes is necessary to determine the toxic metabolites of drugs .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences is a well-established field in bioinformatics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)piperazin-2-one can be synthesized through several methods. One common approach involves the reaction of methylpiperazine with cyclopropyl haloalkane, such as cyclopropyl chloromethane, under inert gas protection (e.g., nitrogen) and at a suitable temperature . The reaction product is then crystallized, purified, and dried to obtain the pure compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, suggesting that it is not yet produced on a large scale. the synthesis methods used in research settings can be adapted for industrial production with appropriate scaling and optimization.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)piperazin-2-one has several scientific research applications:
Comparison with Similar Compounds
1-(Cyclopropylmethyl)piperazine: Lacks the carbonyl group and is used as an intermediate in organic synthesis.
N-Substituted Piperazines: These compounds have various substituents on the piperazine ring and are widely used in pharmaceuticals.
Piperazin-2-one Derivatives: Compounds with similar structures but different substituents at the second position.
Uniqueness: 1-(Cyclopropylmethyl)piperazin-2-one is unique due to the presence of both a cyclopropylmethyl group and a carbonyl group on the piperazine ring. This specific structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(cyclopropylmethyl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-5-9-3-4-10(8)6-7-1-2-7/h7,9H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWCBUXYQFCELW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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